N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a pyridazine carboxamide moiety with a pyrrolidinyl substituent.
Properties
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(17-11-12-19(26-25-17)27-13-6-7-14-27)24-21-20(16-8-2-1-3-9-16)23-18-10-4-5-15-28(18)21/h1-5,8-12,15H,6-7,13-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGURVLZBIVILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1421585-60-5 |
| Molecular Formula | C22H20N6O |
| Molecular Weight | 384.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to modulate the activity of enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation, potentially leading to anti-cancer effects.
- Receptor Binding : It can bind to receptors on the cell surface, triggering intracellular signaling pathways that may alter cellular behavior.
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine structures exhibit anticancer activity. For instance, studies have shown that modifications at specific positions on the imidazo[1,2-a]pyridine nucleus can enhance binding affinity for cancer-related targets, leading to increased cytotoxicity against various cancer cell lines .
Neuroactive Effects
The compound's structural similarities to known neuroactive agents suggest potential applications in neuropharmacology. For example, studies have demonstrated that related compounds can stimulate the synthesis of neurosteroids, which are crucial for brain function .
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Analysis : A study evaluated various derivatives of imidazo[1,2-a]pyridine for their binding affinity at benzodiazepine receptors. Key structural features were identified that enhance selectivity and potency, indicating that similar modifications could be beneficial for this compound .
- In Vitro Studies : In vitro evaluations have shown that certain modifications to the compound can lead to significant increases in anticancer activity against breast and lung cancer cell lines. The mechanism involves apoptosis induction through caspase activation .
- Neuropharmacological Studies : Experimental studies on related compounds indicate potential anticonvulsant properties due to modulation of GABAergic signaling pathways . This suggests that this compound could also exhibit similar effects.
Scientific Research Applications
Anticancer Activity
The compound has demonstrated promising anticancer properties. Research indicates that derivatives of imidazo[1,2-a]pyridine, including the target compound, can inhibit various cancer cell lines by targeting specific pathways involved in tumorigenesis.
Case Study: FLT3 Inhibition
A study highlighted the compound's ability to inhibit FLT3 (Fms-like tyrosine kinase 3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). The modifications to the imidazo[1,2-a]pyridine scaffold enhanced its binding affinity to FLT3, leading to effective inhibition of both wild-type and mutant forms of the enzyme .
Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter systems. Specifically, it has been studied for its affinity towards benzodiazepine receptors.
Binding Affinity Studies
Research on various derivatives revealed that certain modifications significantly increased selectivity and affinity for central and peripheral benzodiazepine receptors (CBR and PBR). For instance, N,N-dialkyl derivatives exhibited high selectivity ratios, indicating their potential as therapeutic agents for neurological disorders such as anxiety and depression .
Antimicrobial Properties
The imidazo[1,2-a]pyridine framework is also associated with antimicrobial activity. Compounds with this scaffold have been evaluated for their efficacy against various bacterial strains.
Research Findings
In vitro studies demonstrated that certain derivatives possess significant antibacterial effects, suggesting their utility in developing new antibiotics or adjuvants to existing treatments .
Anti-inflammatory Effects
Emerging evidence suggests that the compound may exhibit anti-inflammatory properties. The structural characteristics allow for interaction with inflammatory pathways.
Mechanistic Insights
Studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammation .
Synthesis and Structural Modifications
The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves multicomponent reactions which are advantageous in drug discovery.
Synthetic Strategies
Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its analogs. Techniques such as the U-4CR (multicomponent reaction) have facilitated the generation of diverse libraries of compounds for screening against various biological targets .
Potential in Drug Development
Given its multifaceted biological activities, this compound holds significant potential in drug development.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Combines imidazo[1,2-a]pyridine (fused 5-6 membered rings) with pyridazine (6-membered diazine).
- Analogues :
- (R)-IPMICF16: Imidazo[1,2-b ]pyridazine core, differing in nitrogen positioning .
- N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide: Retains imidazo[1,2-a]pyridine but replaces pyridazine with acetamide .
- Patent Derivatives (EP 4 374 877 A2): Pyrrolo[1,2-b]pyridazine cores with fluorinated substituents .
Key Structural Impact : The imidazo[1,2-a]pyridine in the target compound may confer distinct π-π stacking or hydrogen-bonding interactions compared to imidazo[1,2-b]pyridazine derivatives .
Substituent Analysis
Observations :
Comparative Challenges
- Regioselectivity : Imidazo[1,2-a]pyridine synthesis requires precise control to avoid competing pathways (vs. imidazo[1,2-b]pyridazine) .
- Chiral Centers : (R)-IPMICF16 highlights the need for enantioselective synthesis (e.g., chiral SFC analysis) , which may apply to the target compound if stereoisomerism exists.
Hydrogen Bonding and Crystal Packing
Pharmacological Implications (Inferred)
- TRK-targeting analogues (e.g., (R)-IPMICF16) exhibit high blood-brain barrier permeability, suggesting the target compound could share this trait if designed for CNS applications .
Q & A
Q. What are the key structural features and functional groups of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide?
The compound comprises three core moieties:
- An imidazo[1,2-a]pyridine scaffold with a phenyl substituent at position 2.
- A pyridazine ring substituted with a pyrrolidin-1-yl group at position 6.
- A carboxamide linker connecting the two heterocycles. Key functional groups include the carboxamide (-CONH-) and the tertiary amine in the pyrrolidine ring. Structural analogs (e.g., ) highlight the importance of substituent positioning for biological activity. Characterization typically involves ¹H/¹³C NMR, HRMS, and IR spectroscopy to confirm connectivity and purity .
Q. What synthetic methodologies are reported for imidazo[1,2-a]pyridine-pyridazine hybrids?
Synthesis often involves multi-step reactions:
- Step 1 : Preparation of the imidazo[1,2-a]pyridine core via cyclocondensation of 2-aminopyridines with α-haloketones or aldehydes.
- Step 2 : Functionalization of pyridazine with pyrrolidine via nucleophilic substitution or coupling reactions.
- Step 3 : Final carboxamide bond formation using coupling reagents (e.g., EDC/HOBt). One-pot strategies ( ) and palladium-catalyzed cross-couplings ( ) are effective for reducing intermediates. Purification via column chromatography or HPLC (≥98% purity) is critical .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?
- Lipophilicity : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in CGRP receptor antagonists ( ).
- Oral Bioavailability : Trifluoroethylation at the N-1 position ( ) or pyrrolidine substitution ( ) improves absorption by reducing first-pass metabolism.
- Solubility : Incorporate polar groups (e.g., hydroxyl, morpholine) while balancing logP (target 2–4). Systematic SAR involves iterative synthesis, in vitro ADME assays, and molecular modeling to prioritize analogs .
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Contradictions may arise from:
- Assay Conditions : Variability in cell lines (e.g., bacterial strains vs. human cancer cells) or concentration ranges.
- Compound Purity : Validate purity (>95%) via HPLC and HRMS to exclude confounding impurities ( ).
- Mechanistic Context : Evaluate target specificity (e.g., kinase inhibition vs. DNA intercalation) using knock-out models or competitive binding assays. Cross-reference with structurally similar compounds ( ) to identify trends .
Q. What computational strategies predict binding affinity to therapeutic targets?
- Molecular Docking : Use software (e.g., AutoDock, Schrödinger) to model interactions with targets (e.g., kinases, GPCRs). For example, the imidazopyridine core may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds.
- QSAR Models : Train models on analogs (e.g., ’s trifluoromethyl derivatives) to correlate substituent electronegativity with activity.
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales. Validate predictions with SPR or ITC binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
